molecular formula C6HCl2N3O2 B8053784 2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Cat. No.: B8053784
M. Wt: 217.99 g/mol
InChI Key: XZGZCMDEPYCMIY-UHFFFAOYSA-N
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Description

2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole ring and a pyrazine ring. Compounds with this scaffold have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

Chemical Reactions Analysis

2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for anticancer therapies .

Comparison with Similar Compounds

2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can be compared with other pyrrolopyrazine derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly its potential as a kinase inhibitor and its diverse biological activities.

Properties

IUPAC Name

2,3-dichloropyrrolo[3,4-b]pyrazine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2N3O2/c7-3-4(8)10-2-1(9-3)5(12)11-6(2)13/h(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGZCMDEPYCMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=O)NC1=O)N=C(C(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
Reactant of Route 2
2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
Reactant of Route 3
2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
Reactant of Route 4
2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
Reactant of Route 5
Reactant of Route 5
2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
Reactant of Route 6
2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

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